molecular formula C21H18F2N2O5 B2854261 Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate CAS No. 564467-32-9

Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate

Cat. No. B2854261
CAS RN: 564467-32-9
M. Wt: 416.381
InChI Key: LQMIGECSHWLAEV-UHFFFAOYSA-N
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Description

Ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate is a chemical compound that has been studied for its unique interactions . It utilizes a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chloroben-zohydroximoyl fluoride . A similar procedure could potentially be used for the synthesis of this compound.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a rare N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds forming a zigzag double-ribbon . The compound exists in the solid as the enamine tautomer, with the cyano group cis to the 4-chlorophenyl group (the Z configuration) .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its unique structure and the presence of the N⋯π interaction, two C–H⋯N and two C–H⋯O hydrogen bonds . Further studies would be needed to fully understand the chemical reactivity of this compound.

Future Directions

The unique structure and interactions of this compound make it an interesting subject for future research. Studies could explore its potential applications in various fields, such as materials science, pharmaceuticals, and more .

properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O5/c1-3-29-20(27)14-5-7-16(8-6-14)25-19(26)15(12-24)10-13-4-9-17(30-21(22)23)18(11-13)28-2/h4-11,21H,3H2,1-2H3,(H,25,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMIGECSHWLAEV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC(F)F)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC(F)F)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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